molecular formula C17H10F3NO3 B7788215 2-[[4-(trifluoromethoxy)anilino]methylidene]indene-1,3-dione

2-[[4-(trifluoromethoxy)anilino]methylidene]indene-1,3-dione

Cat. No.: B7788215
M. Wt: 333.26 g/mol
InChI Key: UBFSUYXYEGXLFV-UHFFFAOYSA-N
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Description

Compound “2-[[4-(trifluoromethoxy)anilino]methylidene]indene-1,3-dione” is a chemical entity with significant interest in various scientific fields. It is known for its unique structural properties and potential applications in chemistry, biology, medicine, and industry. The compound’s molecular structure and reactivity make it a valuable subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “2-[[4-(trifluoromethoxy)anilino]methylidene]indene-1,3-dione” involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve:

    Step 1: Preparation of intermediate compounds through reactions such as alkylation, acylation, or condensation.

    Step 2: Purification of intermediates using techniques like recrystallization or chromatography.

    Step 3: Final reaction to form compound “this compound” under controlled temperature and pressure conditions.

Industrial Production Methods: Industrial production of compound “this compound” often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch or continuous flow reactors: for efficient synthesis.

    Catalysts: to enhance reaction rates and selectivity.

    Automated purification systems: to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: Compound “2-[[4-(trifluoromethoxy)anilino]methylidene]indene-1,3-dione” undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized products.

    Reduction: Reaction with reducing agents to form reduced products.

    Substitution: Replacement of functional groups with other groups under specific conditions.

Common Reagents and Conditions:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Compound “2-[[4-(trifluoromethoxy)anilino]methylidene]indene-1,3-dione” has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of compound “2-[[4-(trifluoromethoxy)anilino]methylidene]indene-1,3-dione” involves its interaction with specific molecular targets and pathways. It may act by:

    Binding to enzymes or receptors: to modulate their activity.

    Interfering with cellular processes: such as signal transduction or gene expression.

    Inducing or inhibiting biochemical reactions: within cells.

Comparison with Similar Compounds

Compound “2-[[4-(trifluoromethoxy)anilino]methylidene]indene-1,3-dione” can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:

    Compound A: Known for its similar structural framework but different functional groups.

    Compound B: Shares similar reactivity but differs in its biological activity.

    Compound C: Exhibits comparable industrial applications but varies in its synthesis route.

Properties

IUPAC Name

2-[[4-(trifluoromethoxy)anilino]methylidene]indene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F3NO3/c18-17(19,20)24-11-7-5-10(6-8-11)21-9-14-15(22)12-3-1-2-4-13(12)16(14)23/h1-9,21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBFSUYXYEGXLFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CNC3=CC=C(C=C3)OC(F)(F)F)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C(=CNC3=CC=C(C=C3)OC(F)(F)F)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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